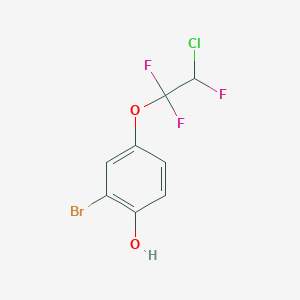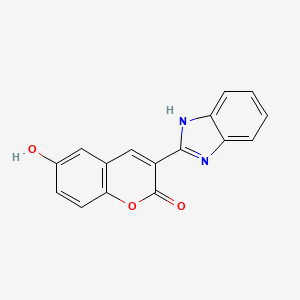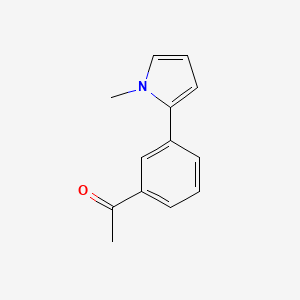
(4-ethyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features an ethyl group at the 4-position and a hydroxymethyl group at the 5-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring with regioselective substitution at the desired positions . Another method involves the reaction of 1-ethylimidazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-ethyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-ethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-methyl-1H-imidazol-5-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
(4-ethyl-1H-imidazol-5-yl)ethanol: Similar structure with an ethanol group instead of a hydroxymethyl group.
(4-ethyl-1H-imidazol-5-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness
(4-ethyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the hydroxymethyl group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80304-45-6 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(4-ethyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-5-6(3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
BLPWCLBWWYDASB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


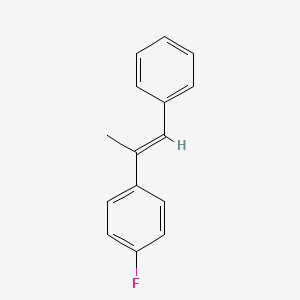
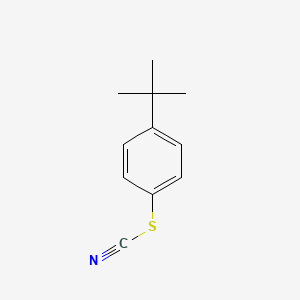
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
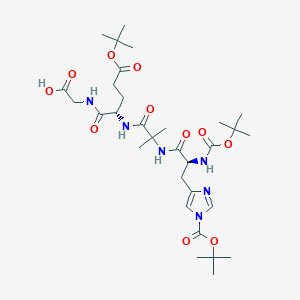
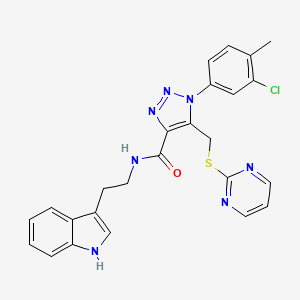
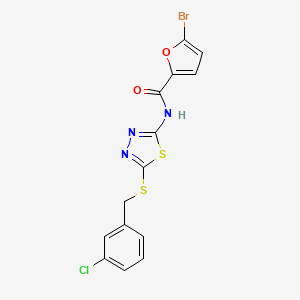

![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
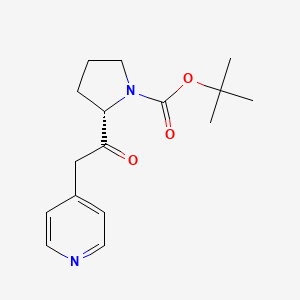
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)

